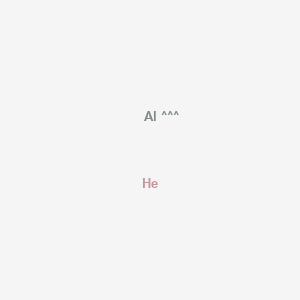

Aluminum;helium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum;helium is a compound that combines the properties of aluminum, a lightweight and highly reactive metal, with helium, a noble gas known for its inertness

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum;helium compounds typically involves high-pressure conditions. Helium, being a noble gas, is generally unreactive under normal conditions. under extreme pressures, helium can form compounds with metals like aluminum. One such method involves the use of high-pressure techniques to force helium atoms into the crystal lattice of aluminum, creating a stable compound .

Industrial Production Methods

Industrial production of this compound compounds is still in the experimental stage. The process requires specialized equipment to maintain the high-pressure conditions necessary for the formation of the compound. Research is ongoing to develop more efficient and scalable methods for industrial production .

Chemical Reactions Analysis

Types of Reactions

Aluminum;helium compounds primarily undergo reactions that involve high-pressure conditions. These reactions are not typical of standard chemical processes due to the inert nature of helium. under specific conditions, such as the presence of ionized helium or high-energy environments, the compound can participate in unique chemical reactions .

Common Reagents and Conditions

The formation of this compound compounds requires high-pressure environments, often exceeding 100 gigapascals. Common reagents include pure aluminum and helium gas. The reaction conditions are typically controlled in a high-pressure chamber to facilitate the formation of the compound .

Major Products Formed

The primary product formed from the reaction between aluminum and helium under high pressure is a crystalline compound with a well-defined structure. This compound exhibits unique properties that are not observed in either aluminum or helium alone .

Scientific Research Applications

Chemistry

In chemistry, aluminum;helium compounds are studied for their unique bonding and structural properties. These compounds provide insights into the behavior of noble gases under extreme conditions and the potential for forming stable compounds with reactive metals .

Biology and Medicine

While direct applications in biology and medicine are limited, the study of this compound compounds can contribute to the development of new materials for medical devices and implants. The inert nature of helium combined with the lightweight properties of aluminum makes this compound a potential candidate for biocompatible materials .

Industry

In the industrial sector, this compound compounds are explored for their potential use in high-strength, lightweight materials. These materials could be used in aerospace and automotive industries, where weight reduction is crucial for improving fuel efficiency and performance .

Mechanism of Action

The mechanism by which aluminum;helium compounds exert their effects is primarily related to the high-pressure conditions required for their formation. Under these conditions, helium atoms are forced into the aluminum lattice, creating a stable structure. This process involves the overcoming of repulsive forces between helium atoms and the aluminum lattice, resulting in a unique crystalline structure .

Comparison with Similar Compounds

Similar Compounds

Disodium helide (Na₂He): A compound of helium and sodium that is stable at high pressures.

Aluminum nitride (AlN): A compound of aluminum and nitrogen, known for its high thermal conductivity and electrical insulation properties.

Uniqueness

Aluminum;helium compounds are unique due to the combination of a highly reactive metal with an inert noble gas. This combination results in a compound with distinct structural and chemical properties that are not observed in other aluminum or helium compounds .

Properties

Molecular Formula |

AlHe |

|---|---|

Molecular Weight |

30.98414 g/mol |

IUPAC Name |

aluminum;helium |

InChI |

InChI=1S/Al.He |

InChI Key |

IZDLMEDQWQMDOK-UHFFFAOYSA-N |

Canonical SMILES |

[He].[Al] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)

![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)

![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)